Product packaging for 5-(Bromomethyl)-3,5-dimethyloctane(Cat. No.:)

5-(Bromomethyl)-3,5-dimethyloctane

Cat. No.: B13646954
M. Wt: 235.20 g/mol
InChI Key: KUPDECPJRWCJNV-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Alkyl Bromides in Modern Organic Synthesis

Alkyl bromides are organic compounds featuring a bromine atom bonded to an alkyl group. fiveable.me They serve as versatile intermediates in a wide array of chemical transformations, including nucleophilic substitution, elimination, and various coupling reactions. fiveable.melmu.edu This reactivity makes them indispensable for synthesizing a diverse range of organic compounds, from pharmaceuticals to agrochemicals. lmu.edu

The term "highly substituted" refers to alkyl bromides with significant branching in the carbon chain, especially near the bromine atom. This structural complexity presents both challenges and unique opportunities. The reactivity of an alkyl bromide is heavily influenced by the structure of the alkyl group (primary, secondary, or tertiary). fiveable.me In highly substituted systems, steric hindrance can play a dominant role, dictating the feasibility and outcome of a reaction. lmu.edu For instance, increased steric bulk around the reaction center can hinder the approach of nucleophiles, slowing down or preventing standard substitution reactions. However, this same steric hindrance can be exploited to control selectivity in certain advanced catalytic reactions. These complex bromides are crucial for installing intricate, three-dimensional fragments into target molecules, a common requirement in medicinal chemistry and materials science. lmu.edu

Challenges and Opportunities in the Synthesis of Complex Aliphatic Architectures

The construction of complex aliphatic architectures is a formidable challenge in organic synthesis. Chemists must precisely control the three-dimensional arrangement of atoms, often in the presence of multiple reactive functional groups.

Challenges:

Steric Hindrance: As molecular complexity increases, so does steric congestion. This can impede reactions, requiring harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. lmu.edu

Chemoselectivity: Differentiating between similar functional groups within a complex molecule is a significant hurdle. For example, selectively reacting one of several hydroxyl or C-H bonds requires highly specific reagents or catalysts. nih.gov

Opportunities: The pursuit of solutions to these challenges has spurred significant innovation, leading to powerful new synthetic methods.

Advanced Catalysis: Modern catalysis offers potent tools for forging bonds under mild conditions with high selectivity. Dual catalysis systems, such as those combining photoredox and nickel catalysis, can activate otherwise inert bonds and facilitate challenging cross-coupling reactions. organic-chemistry.org

Site-Selective Functionalization: The development of reactions that can target a specific C-H bond in a complex molecule for functionalization represents a major breakthrough. These methods, sometimes employing traceless directing groups, allow for late-stage modification of intricate structures, which is highly valuable in drug discovery. acs.org

Novel Architectural Synthesis: New strategies are continually being developed to build complex polymeric architectures (CPAs) and other elaborate structures, pushing the boundaries of what is synthetically achievable. rsc.org

Positioning 5-(Bromomethyl)-3,5-dimethyloctane within Contemporary Chemical Research

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1482334-63-3 fluorochem.co.uk
Molecular Formula C₁₁H₂₃Br fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES CCCC(C)(CBr)CC(C)CC fluorochem.co.uk
InChI Key KUPDECPJRWCJNV-UHFFFAOYSA-N fluorochem.co.uk

Structurally, this compound is a primary alkyl bromide. However, the bromine-bearing carbon is adjacent to a quaternary carbon center, and the entire aliphatic chain is branched at positions 3 and 5. This arrangement creates significant steric congestion around the reactive C-Br bond.

This specific structure places this compound at the intersection of challenge and opportunity.

It represents a challenging substrate for classical nucleophilic substitution reactions due to the steric hindrance imposed by the adjacent quaternary center and the branched octane (B31449) backbone.

It is an ideal candidate for testing the limits and scope of modern synthetic methodologies, such as advanced cross-coupling reactions designed to overcome steric impediments. organic-chemistry.org

It can be viewed as a valuable building block for introducing a sterically demanding, non-polar, and highly branched alkyl fragment into a larger molecule, which could be used to fine-tune the properties of pharmacologically active compounds or advanced materials.

In essence, while this compound may not be a famous molecule in its own right, its architecture encapsulates the very challenges that drive innovation in the synthesis of complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23Br B13646954 5-(Bromomethyl)-3,5-dimethyloctane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

5-(bromomethyl)-3,5-dimethyloctane

InChI

InChI=1S/C11H23Br/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3

InChI Key

KUPDECPJRWCJNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(C)CC)CBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Bromomethyl 3,5 Dimethyloctane

Nucleophilic Substitution Reactions of 5-(Bromomethyl)-3,5-dimethyloctane

Stereochemical Outcomes and Factors Influencing SN1/SN2 Competition

The structure of this compound, with a quaternary carbon atom adjacent to the bromine-bearing carbon, creates a neopentyl-like arrangement. This steric bulk severely hinders the backside attack required for a conventional SN2 mechanism. libretexts.orglibretexts.org Consequently, direct substitution via the SN2 pathway is expected to be exceptionally slow. ic.ac.uk For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center. libretexts.orgyoutube.com However, the bulky alkyl groups surrounding the primary carbon in this compound act as a significant barrier to this approach. libretexts.org

Given the difficulty of the SN2 pathway, one might consider the possibility of an SN1 reaction. The SN1 mechanism proceeds through a carbocation intermediate. chemistrysteps.com In the case of this compound, the initial departure of the bromide ion would form a primary carbocation. Primary carbocations are notoriously unstable and their formation is energetically unfavorable. chemistrysteps.com However, a hallmark of reactions involving neopentyl-like substrates is the potential for carbocation rearrangement. quora.com The initially formed primary carbocation could undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation would then be attacked by the nucleophile.

The stereochemical outcome of an SN1 reaction is typically racemization if the reaction occurs at a chiral center. khanacademy.org In the case of a rearranged carbocation from this compound, the resulting tertiary carbocation would be planar, allowing the nucleophile to attack from either face, leading to a mixture of stereoisomers if the resulting product is chiral.

The competition between SN1 and SN2 pathways is therefore complex. While the primary nature of the substrate would typically favor SN2, the immense steric hindrance makes this pathway highly improbable. chemistrysteps.comyoutube.com The SN1 pathway, although involving an unfavorable primary carbocation, becomes a more plausible route due to the possibility of forming a stable tertiary carbocation via rearrangement. Factors such as the use of a polar protic solvent, which can stabilize the carbocation intermediate, and a weak nucleophile would favor the SN1 pathway. libretexts.org Conversely, a high concentration of a strong nucleophile would be required to force any semblance of an SN2 reaction, though this is still likely to be outcompeted by other reaction pathways. youtube.com

Table 3.1.1: Factors Influencing Substitution Pathways for this compound

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Structure Tertiary > SecondaryMethyl > PrimaryPrimary, but highly hindered, making SN2 extremely slow. SN1 is possible via rearrangement.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻)Weak nucleophiles favor SN1/E1. Strong nucleophiles may favor E2 over SN2.
Solvent Polar Protic (e.g., ethanol)Polar Aprotic (e.g., acetone)Polar protic solvents would stabilize the carbocation intermediate, favoring the SN1 pathway.
Leaving Group Good (e.g., Br⁻, I⁻)Good (e.g., Br⁻, I⁻)Bromide is a good leaving group, a prerequisite for both pathways.

Investigations into Leaving Group Effects and Nucleophile Compatibility

The nature of the leaving group is a critical factor in nucleophilic substitution reactions. Bromine is an effective leaving group, making this compound a viable substrate for these reactions. The compatibility of various nucleophiles with this substrate is largely dictated by the steric hindrance around the reaction center.

Strong, unhindered nucleophiles, which are typically excellent for SN2 reactions with primary alkyl halides, are likely to be ineffective in promoting substitution with this compound. Instead, their basic character may favor elimination reactions. Weaker, less basic nucleophiles might participate in SN1 reactions, provided that conditions are suitable for carbocation formation and rearrangement.

A less common substitution pathway that could be considered for highly hindered substrates is the halogenophilic substitution (SN2X). In this mechanism, the nucleophile attacks the halogen atom itself rather than the carbon, leading to an intermediate that then collapses to the substitution product. nih.gov This pathway is less sensitive to backside steric hindrance. nih.gov While not a common mechanism, its possibility cannot be entirely ruled out in cases of extreme steric hindrance like that of this compound.

Elimination Reactions (E1 and E2) of this compound

Regioselectivity and Stereoselectivity of Alkene Formation

Elimination reactions are often in competition with substitution reactions. libretexts.org For this compound, elimination can proceed via either an E1 or E2 mechanism.

The E2 mechanism is a concerted, one-step process that requires a strong base. lumenlearning.com The base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. For the E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com With this compound, there are beta-hydrogens available. The use of a strong, sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway over the SN2 pathway. quora.com The regioselectivity of the E2 reaction is governed by the nature of the base. A small, strong base would lead to the more substituted (Zaitsev) alkene, while a bulky base would favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. lumenlearning.com

The E1 mechanism proceeds in two steps, with the initial formation of a carbocation, which is the rate-determining step. lumenlearning.com This is the same intermediate as in the SN1 pathway. A weak base can then remove a proton from an adjacent carbon to form the alkene. libretexts.org Given the potential for carbocation rearrangement in this compound, the E1 reaction would likely proceed through the more stable tertiary carbocation, leading to a mixture of alkene products. The major product would be the most stable, most highly substituted alkene (Zaitsev's rule). lumenlearning.com E1 reactions are typically favored by heat and the use of a weak base/nucleophile. chemistrysteps.com

Table 3.2.1: Predicted Products of Elimination Reactions

ReactionBaseMajor Alkene Product (Predicted)
E2 Small, strong base (e.g., NaOEt)3,5-dimethyl-5-(methylene)octane (Zaitsev)
E2 Bulky, strong base (e.g., KOtBu)5-(bromomethyl)-3,5-dimethyloct-1-ene (Hofmann)
E1 Weak base (e.g., EtOH, heat)3,5,5-trimethyl-2-octene (following rearrangement)

Computational Modeling of Competing Reaction Pathways

Due to the complex interplay of steric and electronic effects, computational modeling would be a valuable tool for investigating the competing reaction pathways of this compound. Density Functional Theory (DFT) calculations could be employed to determine the activation energies for the SN2, SN1, E2, and E1 pathways. ic.ac.uk Such studies on similar sterically hindered systems have shown that the SN2 barrier is significantly increased due to steric repulsion. acs.org Computational models could also elucidate the transition state geometries and the energy profile of the carbocation rearrangement, providing a deeper understanding of the factors that govern product distribution.

Organometallic Transformations Utilizing this compound as a Precursor

The formation of organometallic reagents from alkyl halides is a powerful method for carbon-carbon bond formation.

Grignard Reagents: The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal in an ether solvent like diethyl ether or THF. libretexts.orgyoutube.com The steric hindrance in the molecule should not prevent the formation of the Grignard reagent, although the reaction might be slow to initiate. wikipedia.org The resulting Grignard reagent, 5-(magnesiobromomethyl)-3,5-dimethyloctane, would be a potent nucleophile and a strong base. It could be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. acs.org

Organocuprates: this compound could also be used to prepare organocuprate reagents, such as a Gilman reagent. organicchemistrytutor.com This would typically involve the initial formation of an organolithium reagent, followed by reaction with a copper(I) salt. chemistrysteps.com Organocuprates are softer nucleophiles than Grignard reagents and are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling reactions with other organic halides. chem-station.comwikipedia.org The use of organocuprates derived from sterically hindered halides can be effective in substitution reactions where other nucleophiles might fail or lead to elimination. nih.gov

Table 3.3.1: Potential Organometallic Reactions

ReagentPrecursorPotential ElectrophileProduct Type
Grignard ReagentThis compound + MgFormaldehydePrimary alcohol
Grignard ReagentThis compound + MgAcetoneTertiary alcohol
OrganocuprateThis compoundAcyl ChlorideKetone
OrganocuprateThis compoundα,β-Unsaturated Ketone1,4-Addition Product

Formation and Reactivity of Grignard Reagents and Organolithium Species

The formation of organometallic reagents, such as Grignard and organolithium species, from alkyl halides is a cornerstone of synthetic organic chemistry. libretexts.orgmasterorganicchemistry.com The general reaction involves the reaction of an alkyl halide with magnesium or lithium metal, typically in an ethereal solvent. libretexts.orgmasterorganicchemistry.com

For this compound, the formation of its Grignard reagent, (3,5-dimethyloctan-5-yl)methylmagnesium bromide, or its organolithium counterpart, (3,5-dimethyloctan-5-yl)methyllithium, is anticipated to be challenging. The primary bromide is attached to a quaternary carbon, creating significant steric hindrance. This steric bulk can impede the approach of the alkyl halide to the metal surface, thereby slowing down the rate of reaction. masterorganicchemistry.com In the case of Grignard reagent formation, while the reaction with magnesium metal in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the standard procedure, extended reaction times or activation of the magnesium surface might be necessary. libretexts.org

Similarly, the synthesis of the corresponding organolithium reagent via direct reaction with lithium metal would likely be sluggish. masterorganicchemistry.com An alternative method for preparing organolithium reagents involves a metal-halogen exchange with a pre-existing organolithium species like n-butyllithium. saylor.orgwikipedia.org However, this method is also sensitive to steric hindrance. organicchemistrydata.org

Once formed, these organometallic reagents would be expected to behave as strong bases and potent nucleophiles. libretexts.orgwikipedia.org Their utility in reactions would be governed by the steric environment around the nucleophilic carbon. Reactions with small electrophiles would be more feasible, while reactions with sterically demanding partners would likely be very slow or fail to proceed. The high basicity of these reagents also means that they will readily deprotonate any acidic functional groups present in the reaction mixture. libretexts.org

Cross-Coupling Reactions (e.g., Negishi, Suzuki) with Branched Alkyl Halides

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds. fiveable.meorganic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a palladium catalyst. fiveable.meorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally prepared from the corresponding Grignard or organolithium reagent. fiveable.mecapes.gov.br The catalytic cycle involves oxidative addition of the alkyl halide to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to give the coupled product. fiveable.me For a sterically hindered primary bromide like this compound, the oxidative addition step is expected to be the rate-limiting step. nih.govmit.edu The bulky substituents around the reaction center can make it difficult for the palladium catalyst to insert into the carbon-bromine bond. To overcome this, specialized ligands that are both bulky and electron-rich, which can stabilize the palladium catalyst and promote oxidative addition, might be required. nih.govmit.edu

Suzuki Coupling: The Suzuki coupling employs an organoboron compound, typically a boronic acid or a boronate ester, as the coupling partner. organic-chemistry.orgwikipedia.org The reaction mechanism is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orglibretexts.org Similar to the Negishi coupling, the oxidative addition of sterically hindered alkyl bromides to the palladium catalyst is a significant challenge. researchgate.net Research on the Suzuki coupling of neopentyl halides has shown that these substrates are generally unreactive under standard conditions. organic-chemistry.org However, the use of highly active catalysts with specific phosphine (B1218219) ligands has enabled the coupling of some sterically demanding alkyl halides. researchgate.net Therefore, the successful Suzuki coupling of this compound would likely necessitate the use of advanced catalytic systems.

Table 1: Comparison of Negishi and Suzuki Coupling Reactions

Feature Negishi Coupling Suzuki Coupling
Organometallic Reagent Organozinc Organoboron
Key Challenge with Branched Halides Slow oxidative addition Slow oxidative addition
Potential Solution Bulky, electron-rich ligands Highly active catalyst systems with specialized ligands

Radical Reactions and Skeletal Rearrangements

Formation and Trapping of Carbon-Centered Radicals

Carbon-centered radicals can be generated from alkyl halides through various methods, most commonly involving the use of a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride. The reaction of this compound under such conditions would lead to the formation of the (3,5-dimethyloctan-5-yl)methyl radical.

This primary radical, due to the absence of significant resonance stabilization, would be highly reactive. It could be trapped by a variety of radical acceptors. For instance, in the presence of a suitable alkene, a radical addition reaction could occur. If an intramolecular alkene is present at an appropriate position, a radical cyclization could take place, potentially leading to the formation of cyclic products. wikipedia.org The stereochemical outcome of such cyclizations would be influenced by the steric and electronic properties of the substituents on the acyclic precursor. wikipedia.org Alternatively, the radical could abstract a hydrogen atom from a donor molecule, such as tributyltin hydride, to yield 3,5,5-trimethyloctane.

Carbocation Rearrangements and Their Stereochemical Implications

The formation of a carbocation from this compound, for instance under solvolysis conditions in a polar protic solvent, would likely be followed by a rapid rearrangement. msu.eduyoutube.com The initially formed primary carbocation, (3,5-dimethyloctan-5-yl)methyl cation, is highly unstable. msu.edu This instability would drive a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.

Given the structure of this compound, a 1,2-methyl shift from the adjacent quaternary center would lead to the formation of a more stable tertiary carbocation. This type of rearrangement is known as a Wagner-Meerwein rearrangement. msu.edu The resulting tertiary carbocation would then react with a nucleophile present in the medium to give the final product.

The stereochemical implications of such a rearrangement would depend on the specific reaction conditions and the nature of the nucleophile. The planar nature of the carbocation intermediate would generally lead to a racemic or diastereomeric mixture of products if a new stereocenter is formed. The facial selectivity of the nucleophilic attack on the carbocation could be influenced by the steric bulk of the surrounding groups. It is important to note that SN1 reactions of substrates like neopentyl bromide are known to be extremely slow due to the instability of the primary carbocation and steric hindrance to solvent assistance. youtube.comdoubtnut.com

Table 2: Potential Rearrangement of (3,5-dimethyloctan-5-yl)methyl cation

Initial Carbocation Type Rearrangement Type Rearranged Carbocation Type
(3,5-dimethyloctan-5-yl)methyl cation Primary 1,2-Methyl Shift 5-ethyl-3,5-dimethyloctan-4-yl cation Tertiary

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of organic molecules. For 5-(Bromomethyl)-3,5-dimethyloctane, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the first step in a detailed structural investigation.

The structure of this compound features two chiral centers at C3 and C5, which gives rise to diastereomers. These diastereomers are distinct chemical entities and are expected to have unique ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is predicted to be complex due to the presence of multiple, chemically similar alkyl protons and the influence of stereochemistry. The protons on the bromomethyl group (CH₂Br) are expected to appear as a singlet or an AB quartet in the downfield region, typically around 3.3-3.6 ppm, due to the deshielding effect of the adjacent bromine atom. The methyl groups would resonate in the upfield region (0.8-1.2 ppm). The methine proton at C3 and the various methylene (B1212753) protons throughout the chain would produce overlapping multiplets in the 1.2-1.8 ppm range.

The ¹³C NMR spectrum would provide a clearer picture of the carbon backbone. It is expected to show 11 distinct signals for the 11 carbon atoms in the molecule, assuming a single diastereomer is present. The carbon of the bromomethyl group (C-CH₂Br) would be significantly shifted downfield to approximately 35-45 ppm. The quaternary carbon at C5 and the methine carbon at C3 would also have characteristic chemical shifts.

The stereochemical relationship between the methyl group at C3 and the substituents at C5 influences the chemical shifts of nearby nuclei. For instance, the relative orientation of the groups in the (3R, 5R) versus the (3R, 5S) diastereomer would lead to measurable differences in the ¹³C chemical shifts of the carbons in the octane (B31449) chain and the methyl groups, a principle often used in stereochemical assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Multiplicity
C1~0.90~14Triplet
C2~1.25~23Multiplet
C3~1.50~35Multiplet
C4~1.40~45Multiplet
C5-~40-
C6~1.30~25Multiplet
C7~1.20~28Multiplet
C8~0.85~14Triplet
C3-CH₃~0.95~20Doublet
C5-CH₃~1.05~25Singlet
C5-CH₂Br~3.40~40Singlet / AB quartet

Note: These are estimated values. Actual chemical shifts depend on the solvent, temperature, and specific diastereomer.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For example, a clear correlation would be observed between the protons of the C2-ethyl group and the methine proton at C3, and sequentially along the octane backbone, confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom, such as linking the doublet at ~0.95 ppm to the C3-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the protons of the C5-methyl and C5-bromomethyl groups to the quaternary carbon C5, and to adjacent carbons C4 and C6. This would firmly establish the position of the geminal dimethyl and bromomethyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary NMR method for determining relative stereochemistry. It detects protons that are close in space, irrespective of their bonding. For a specific diastereomer, NOESY correlations between, for instance, the C3-methyl protons and the C5-methyl or C5-bromomethyl protons would provide critical information about their relative spatial orientation, allowing for the assignment of the relative configuration at the C3 and C5 stereocenters.

The octane backbone of this compound is flexible, with multiple rotational C-C bonds, leading to a variety of possible conformations (rotamers) that can interconvert at room temperature. This conformational flexibility can lead to broadened signals in the NMR spectrum.

Variable-Temperature (VT) NMR studies would be highly informative. By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier to rotation is sufficiently high, the room-temperature-averaged signals could resolve into sharp, distinct signals for each populated conformer at low temperatures. Analyzing the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for bond rotation.

Analysis of vicinal coupling constants (³JHH) , particularly along the C2-C3-C4 portion of the chain, can also provide insight into the preferred conformations. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, it is possible to deduce the predominant staggered conformations around the C-C bonds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups.

C-H vibrations: Strong C-H stretching bands would be expected in the 2850-3000 cm⁻¹ region in both FTIR and Raman spectra, characteristic of the alkane structure. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.

C-Br vibration: A key feature would be the C-Br stretching vibration. This bond typically produces a strong absorption in the FTIR spectrum in the 600-700 cm⁻¹ region. Its presence would confirm the bromoalkane functionality.

Skeletal vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of signals corresponding to C-C stretching and various bending and rocking motions of the carbon skeleton. While complex, this region is unique for each molecule. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon backbone.

Conformational changes can also be observed, as different rotamers may exhibit slightly different vibrational frequencies. Comparing spectra recorded at different temperatures or in different physical states (liquid vs. solid) can reveal information about the conformational equilibrium.

Table 2: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
C-H Stretch (sp³)2850 - 3000FTIR, Raman
CH₂/CH₃ Bend1350 - 1470FTIR, Raman
C-C Stretch800 - 1200FTIR, Raman
C-Br Stretch600 - 700FTIR

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₂₃Br), the calculated monoisotopic mass would be determined with high precision.

A crucial diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺˙). Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity for the molecular ion, [M]⁺˙ and [M+2]⁺˙, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum provides structural evidence. Common fragmentation pathways for bromoalkanes include:

Loss of a bromine radical (•Br): This would lead to a prominent peak at [M-Br]⁺, corresponding to the C₁₁H₂₃⁺ carbocation.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the quaternary carbon at C5 is expected. This could result in the loss of a propyl or ethyl radical.

Cleavage at branched points: Fragmentation at the C3 position is also likely.

Analyzing these fragments allows for the reconstruction of the carbon skeleton and confirmation of the substituent positions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 5-(Bromomethyl)-3,5-dimethyloctane

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for the analysis of medium to large organic compounds such as this compound.

Geometry Optimization and Exhaustive Conformational Search

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. For a flexible molecule like this compound, with multiple rotatable single bonds, a vast number of conformations exist. An exhaustive conformational search is therefore essential to identify the various low-energy structures.

This process typically involves a multi-step approach:

Initial Conformer Generation: A molecular mechanics force field, such as MMFF94 or UFF, is often used to rapidly generate a large number of possible conformers by systematically rotating the dihedral angles of the flexible bonds.

Semi-Empirical or Low-Level DFT Optimization: The generated conformers are then subjected to a preliminary geometry optimization using a less computationally demanding method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This step helps to eliminate high-energy and duplicate structures.

High-Level DFT Optimization and Frequency Calculation: The remaining low-energy conformers are then re-optimized at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311+G(d,p). libretexts.orglibretexts.org Frequency calculations are subsequently performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

The relative energies of the most stable conformers of this compound would be determined by the interplay of steric hindrance between the bulky alkyl groups and the bromomethyl group, as well as dipole-dipole interactions. It is anticipated that conformers minimizing these repulsive interactions will be the most stable.

Table 1: Hypothetical Relative Energies of the Most Stable Conformers of this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 0.0045.2
2 0.5225.8
3 1.1511.3
4 1.895.1
5 2.502.6

This table presents hypothetical data for illustrative purposes.

Electronic Structure Analysis and Reactivity Prediction (e.g., Fukui Functions)

Once the geometry is optimized, DFT calculations can provide a wealth of information about the electronic structure of this compound. Key aspects include the analysis of molecular orbitals, the molecular electrostatic potential (MEP), and the application of conceptual DFT descriptors like Fukui functions to predict reactivity. wikipedia.orgresearchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an alkyl bromide, the HOMO is typically associated with the lone pairs of the bromine atom, making it susceptible to attack by electrophiles. The LUMO is often localized on the antibonding σ* orbital of the C-Br bond, indicating that this is the site of nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. For this compound, the MEP would show a region of negative electrostatic potential (typically colored red) around the bromine atom due to its high electronegativity, and regions of positive potential (blue) around the hydrogen atoms and the carbon atom attached to the bromine. This confirms the electrophilic nature of the carbon atom in the C-Br bond.

Fukui Functions: Fukui functions are powerful tools derived from conceptual DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For a nucleophilic attack (attack by a species with excess electrons), the relevant Fukui function is ƒ+(r), which indicates the sites most susceptible to gaining an electron. For this compound, the highest value of ƒ+(r) would be expected on the carbon atom of the C-Br bond, confirming it as the primary site for nucleophilic substitution. Conversely, the ƒ-(r) function, which points to sites prone to losing an electron, would likely be highest on the bromine atom.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide valuable information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.

In an MD simulation of this compound in a solvent like ethanol or acetone, the following aspects could be investigated:

Conformational Dynamics: The simulation would reveal the transitions between different low-energy conformers identified by the DFT calculations, providing information on the flexibility of the molecule and the energy barriers between different conformations.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how the solvent interacts with the solute. For instance, the polar C-Br bond would be solvated by polar solvent molecules, which can influence the conformational preferences and the reactivity of the alkyl bromide. The radial distribution function (RDF) between the bromine atom and the solvent's hydrogen atoms, for example, could quantify the extent of this solvation.

Transport Properties: MD simulations can also be used to calculate macroscopic properties such as the diffusion coefficient of this compound in a given solvent.

Prediction of NMR Chemical Shifts and Coupling Constants for Stereochemical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). escholarship.org This predictive capability is invaluable for the stereochemical validation of complex molecules like this compound, which possesses chiral centers.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane, TMS).

By calculating the 1H and 13C NMR spectra for different possible stereoisomers of this compound, a direct comparison with experimental data can be made. This allows for the unambiguous assignment of the relative and absolute stereochemistry of the molecule. The accuracy of these predictions is often improved by averaging the chemical shifts over the Boltzmann-populated ensemble of low-energy conformers obtained from the conformational search.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for a Specific Diastereomer of this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C114.2
C223.5
C335.8
C448.1
C542.3
C651.7
C729.9
C811.5
3-CH319.8
5-CH325.4
CH2Br38.9

This table presents hypothetical data for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are characteristic of alkyl halides. alevelchemistry.co.ukmsu.edu For this compound, a primary alkyl bromide, the SN2 mechanism is generally expected to be favored for substitution reactions.

DFT calculations can be used to map out the potential energy surface for a given reaction. This involves locating and characterizing the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for the reaction to proceed.

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide ion), the following could be computationally determined:

Transition State Geometry: The TS would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the new C-Nucleophile bond is partially formed. libretexts.org

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the reactants and products on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies for Branched Alkyl Bromides (excluding physical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and a particular property, in this case, a reactivity parameter. researchgate.net For a series of branched alkyl bromides, including this compound, QSPR models can be developed to predict their reactivity in, for example, SN2 reactions.

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the series. These descriptors can be constitutional (e.g., molecular weight, number of branches), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the most relevant descriptors with the experimental or computationally determined reactivity (e.g., reaction rate constant or activation energy).

Model Validation: The predictive power of the QSPR model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a separate test set of molecules.

A successful QSPR model for the reactivity of branched alkyl bromides would allow for the rapid prediction of the reactivity of new, untested compounds based solely on their calculated molecular descriptors, thereby accelerating the design of molecules with desired chemical properties.

Application of 5 Bromomethyl 3,5 Dimethyloctane As a Chiral Building Block

Strategic Utilization in the Total Synthesis of Complex Natural Products

The inherent chirality of 5-(Bromomethyl)-3,5-dimethyloctane makes it a valuable starting material or intermediate in the total synthesis of complex natural products. Its defined stereocenters can be strategically incorporated into a target molecule, obviating the need for challenging asymmetric transformations later in the synthetic sequence. The bromomethyl group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of additional complexity.

For instance, in the synthesis of polyketide natural products, which often feature multiple stereocenters along a carbon chain, a fragment derived from this compound could be coupled with other chiral synthons. The reaction of the bromomethyl group with a nucleophile, such as a carbanion or an enolate, would forge a key bond while preserving the stereochemical integrity of the original building block. The specific reaction conditions and coupling partners can be tailored to achieve the desired diastereoselectivity in the final product.

While specific examples of the total synthesis of a named natural product using this compound are not yet extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this arena. The strategic use of such a pre-defined chiral fragment can significantly streamline a synthetic route, leading to a more efficient and stereocontrolled synthesis.

Development of Novel Reagents and Ligands through Derivatization

The reactivity of the bromomethyl group in this compound provides a straightforward pathway for its derivatization into novel chiral reagents and ligands. These derivatives can then be employed to induce stereoselectivity in a wide range of chemical transformations.

One common strategy involves the displacement of the bromide with a coordinating functional group, such as a phosphine (B1218219), an amine, or a thiol. The resulting chiral ligand can then be complexed with a transition metal to form a chiral catalyst. Such catalysts are instrumental in asymmetric catalysis, enabling the enantioselective synthesis of a vast array of molecules. The specific steric and electronic properties of the 3,5-dimethyloctyl backbone would influence the catalytic activity and the level of enantioselectivity achieved.

Below is a table illustrating the potential derivatization of this compound and the resulting class of chiral ligand:

ReagentResulting Functional GroupLigand ClassPotential Application in Asymmetric Catalysis
Triphenylphosphine-CH₂PPh₂Chiral PhosphineHydrogenation, Cross-coupling reactions
Phthalimide (followed by hydrolysis)-CH₂NH₂Chiral AmineLewis base catalysis, Resolution of racemates
Sodium thiomethoxide-CH₂SMeChiral ThioetherMetal-catalyzed allylic alkylation

The development of a library of such ligands derived from a common chiral scaffold allows for the systematic tuning of the catalyst structure to optimize performance for a specific reaction.

Precursor in the Synthesis of Advanced Polymer Monomers (excluding material properties)

The principles of polymer chemistry allow for the incorporation of chiral units into polymer backbones, leading to materials with unique chiroptical properties and applications in areas such as chiral separations and asymmetric catalysis. This compound can serve as a precursor to chiral monomers for the synthesis of such advanced polymers.

The bromomethyl group can be transformed into a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. For example, reaction with a suitable diene followed by elimination could introduce a vinyl group, or esterification with acrylic acid would yield a chiral acrylate monomer.

The general synthetic strategies to convert this compound into polymerizable monomers are outlined in the table below:

Target Monomer TypeKey TransformationPolymerization Method
Chiral Vinyl MonomerElimination or Cross-couplingRadical, Cationic, or Anionic Polymerization
Chiral Acrylate MonomerEsterification with acrylic acidRadical Polymerization
Chiral Styrenic MonomerStille or Suzuki coupling with a vinyl-substituted organometallic reagentRadical or Living Polymerization

The resulting chiral monomers can then be polymerized, either alone or in copolymerization with achiral monomers, to produce polymers with a controlled degree of chirality. The focus of this application lies in the synthetic methodology to access these specialized monomers, rather than the bulk properties of the resulting polymers.

Role in the Elaboration of Specialized Organic Compounds for Research Purposes

Beyond its application in the synthesis of well-defined target molecules, this compound is a valuable tool for the elaboration of specialized organic compounds for fundamental research. Its unique substitution pattern and chirality can be exploited to construct molecular probes, standards for analytical studies, or novel molecular frameworks to investigate structure-activity relationships.

The bromomethyl group allows for the attachment of this chiral fragment to a wide variety of molecular scaffolds. For instance, it can be used to introduce a bulky, chiral alkyl group to a chromophore to study the effects of chirality on its photophysical properties. Similarly, it can be appended to a pharmacophore to investigate the influence of a specific stereocenter on biological activity.

The following table provides hypothetical examples of how this compound could be used to create specialized research compounds:

Research AreaElaboration StrategyPurpose of the Specialized Compound
Medicinal ChemistryCoupling with a known bioactive core structureInvestigate the impact of a chiral, lipophilic substituent on receptor binding
Materials ScienceAttachment to a fluorescent dye moleculeStudy chiroptical phenomena and circularly polarized luminescence
Analytical ChemistrySynthesis of a pure enantiomer of a complex analyteServe as a chiral standard for the development of enantioselective separation methods

In this capacity, this compound acts as a versatile building block for creating novel molecular tools that can help to advance our understanding of fundamental chemical and biological processes.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's growing emphasis on sustainability necessitates a departure from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research will undoubtedly focus on greener approaches to constructing molecules like 5-(Bromomethyl)-3,5-dimethyloctane.

A primary area of investigation involves the use of biocatalysis. Halogenase enzymes, for instance, can introduce bromine atoms into organic molecules with high selectivity under mild, aqueous conditions. The development of engineered halogenases with tailored substrate scopes could provide a direct and environmentally benign route to halogenated alkanes. Another avenue is the exploration of alternative brominating agents that are safer and more atom-economical than conventional reagents like N-bromosuccinimide (NBS) or elemental bromine. The use of bromide salts in conjunction with an in-situ oxidant, such as hydrogen peroxide, represents a more sustainable option. Furthermore, employing solvents derived from renewable feedstocks or even solvent-free reaction conditions will be crucial in minimizing the environmental footprint of such syntheses.

MethodTraditional ApproachSustainable AlternativeKey Advantages
Bromination N-Bromosuccinimide (NBS), Elemental BromineEnzymatic Halogenation, HBr/H₂O₂High selectivity, mild conditions, reduced waste.
Solvents Chlorinated Solvents (e.g., CCl₄, CHCl₃)Bio-derived Solvents (e.g., 2-MeTHF), Supercritical CO₂, WaterLower toxicity, reduced environmental impact, easier recycling.
Energy Input Conventional Thermal HeatingMicrowave Irradiation, SonicationFaster reaction times, lower energy consumption.

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like this compound can be accelerated and optimized through the use of automated synthesis and flow chemistry. These platforms allow for precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This enables excellent heat and mass transfer, allowing for reactions to be performed at temperatures and pressures that would be unsafe in traditional batch reactors. For the synthesis of this compound, a multi-step sequence could be designed where each step is performed in a dedicated module of the flow reactor. This approach also facilitates the safe handling of hazardous intermediates and reagents. The integration of artificial intelligence and machine learning algorithms with these automated platforms can further optimize reaction yields and selectivity by exploring a vast parameter space.

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis have emerged as powerful tools for activating strong C-H bonds, offering new pathways for the synthesis of complex alkanes. These methods operate under mild conditions and can provide novel selectivities compared to traditional thermal reactions.

For a molecule like this compound, photoredox catalysis could enable the direct C-H functionalization of a suitable precursor. By using a photocatalyst that becomes a potent oxidant or reductant upon light absorption, it is possible to generate radical intermediates that can then be trapped by a bromine source. Similarly, electrocatalysis can achieve C-H activation by directly adding or removing electrons from the substrate at an electrode surface. This avoids the need for stoichiometric chemical oxidants or reductants, making the process inherently greener. The challenge lies in controlling the regioselectivity of these transformations on a complex substrate with multiple, electronically similar C-H bonds.

TechniquePrinciplePotential Application for SynthesisAdvantages
Photoredox Catalysis Use of light to generate reactive intermediates via a photocatalyst.Direct C-H bromination of a 3,5-dimethyloctane (B92337) precursor.Mild reaction conditions, novel reactivity.
Electrocatalysis Use of an electric current to drive chemical transformations.Anodic oxidation to generate a carbocation for subsequent bromination.Avoids stoichiometric reagents, high atom economy.

Advanced Analytical Techniques for In-situ Reaction Monitoring

The optimization of complex reaction sequences benefits greatly from the ability to monitor the reaction in real-time. Advanced analytical techniques that can be integrated directly into a reactor (in-situ) provide a wealth of data on reaction kinetics, intermediate formation, and product distribution.

For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track the consumption of starting materials and the formation of the C-Br bond. Process Analytical Technology (PAT) tools, which encompass these in-situ monitoring techniques, are becoming increasingly important in both academic research and industrial manufacturing. Furthermore, the use of rapid chromatography techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), can provide detailed snapshots of the reaction mixture at various time points, aiding in the elucidation of complex reaction mechanisms.

Expanding the Scope of Stereocontrol in the Synthesis of Complex Aliphatic Systems

While this compound itself is achiral, the principles of stereocontrol are paramount when considering the synthesis of its more complex, chiral analogs. The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Future research will focus on the development of new catalysts and reagents that can achieve high levels of stereocontrol in the functionalization of aliphatic C-H bonds. This includes the design of chiral catalysts for enantioselective reactions and the use of substrate-directing groups to influence the stereochemical outcome of a reaction. For example, a hypothetical synthesis of a chiral derivative of this compound would require methods that can differentiate between prochiral C-H bonds. The development of such methods remains a significant challenge and a highly active area of research.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-3,5-dimethyloctane, and how are intermediates characterized?

Synthesis typically involves multi-step alkylation and bromination. For example:

  • Step 1 : Alkylation of 3,5-dimethyloctane (CAS 15869-93-9) using a halogenating agent (e.g., NBS or HBr) to introduce the bromomethyl group .
  • Step 2 : Purification via silica gel chromatography (as in related brominated compounds ) or fractional distillation.
  • Characterization : NMR (¹H/¹³C) for structural confirmation, GC-MS for purity assessment (>98% by GC, as in TCI America’s 3,5-dimethyloctane specifications ).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Silica Gel Chromatography : Effective for separating brominated derivatives, as demonstrated in benzoxazolone bromomethyl syntheses .
  • Low-Temperature Crystallization : Utilized for brominated compounds with high melting points (e.g., 129–130°C for 3-(bromomethyl)-5-chlorobenzo[b]thiophene ).
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition (e.g., bp 188–194°C for 1-bromopinacolone ).

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights : The bromomethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance from adjacent methyl groups may slow kinetics, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .
  • Example : In alkylation reactions, the bromomethyl moiety can transfer to nucleophiles (e.g., amines, thiols), forming C–N or C–S bonds .

Q. How do structural isomers of this compound differ in physicochemical properties?

  • Isomer-Specific Trends : Compared to 3,6-dimethyloctane, the 3,5-dimethyl backbone in this compound reduces symmetry, lowering melting points and altering solubility in nonpolar solvents .
  • Impact on Reactivity : Methyl group positioning affects steric accessibility of the bromomethyl site, influencing reaction yields in cross-coupling or substitution reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • GC-MS Limitations : Co-elution of branched alkane isomers may require advanced columns (e.g., capillary GC with chiral stationary phases) .
  • NMR Sensitivity : Deuterated solvents (e.g., CDCl₃) enhance resolution for detecting minor diastereomers or decomposition products .

Q. How does temperature stability affect storage and handling protocols for this compound?

  • Storage Recommendations : Store at 0–6°C or below -20°C to prevent bromine loss or decomposition, as seen in bromochloromethane (bp 67.8°C ) and bromomethylcyclohexane .
  • Decomposition Pathways : Thermal degradation may release HBr, detectable via FT-IR or pH monitoring in solvent systems .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the bromomethyl group .
  • Safety : Follow hazard guidelines for brominated compounds, including fume hood use and SDS compliance (e.g., Bromochloro 5,5-dimethylhydantoin’s S61 environmental precautions ).
  • Data Interpretation : Cross-validate NMR/GC results with computational tools (e.g., PubChem’s InChI key for 3,5-dimethyloctane ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.